molecular formula C11H15NO2 B563194 Methyl 5-amino-2-ethyl-3-methylbenzoate CAS No. 107490-30-2

Methyl 5-amino-2-ethyl-3-methylbenzoate

Cat. No.: B563194
CAS No.: 107490-30-2
M. Wt: 193.246
InChI Key: SDHOGMKVEZUDQU-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-ethyl-3-methylbenzoate is a substituted benzoate ester characterized by an amino group at position 5, an ethyl group at position 2, and a methyl group at position 3 of the benzene ring.

Properties

CAS No.

107490-30-2

Molecular Formula

C11H15NO2

Molecular Weight

193.246

IUPAC Name

methyl 5-amino-2-ethyl-3-methylbenzoate

InChI

InChI=1S/C11H15NO2/c1-4-9-7(2)5-8(12)6-10(9)11(13)14-3/h5-6H,4,12H2,1-3H3

InChI Key

SDHOGMKVEZUDQU-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C=C1C(=O)OC)N)C

Synonyms

Benzoic acid, 5-amino-2-ethyl-3-methyl-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

The table below compares Methyl 5-amino-2-ethyl-3-methylbenzoate with structurally related benzoate esters:

Compound Name Substituents (Positions) Ester Group Key Features Reference
This compound 2-ethyl, 3-methyl, 5-amino Methyl High lipophilicity; potential H-bonding via NH₂ N/A (Target)
Ethyl 2-amino-3-bromo-5-methylbenzoate 2-amino, 3-bromo, 5-methyl Ethyl Bromine enhances electrophilicity
Methyl 5-amino-2-morpholinobenzoate 2-morpholino, 5-amino Methyl Morpholino group enhances solubility
Methyl 2-amino-3-methoxybenzoate 2-amino, 3-methoxy Methyl Methoxy group increases polarity
Methyl 5-amino-2-hydroxybenzoate 2-hydroxy, 5-amino Methyl Hydroxy group enables acidity (pKa ~3)

Key Observations :

  • Lipophilicity: The ethyl and methyl substituents in the target compound likely increase its lipophilicity compared to analogs with polar groups (e.g., hydroxy or morpholino) .
  • Reactivity: Bromine in Ethyl 2-amino-3-bromo-5-methylbenzoate facilitates nucleophilic substitution, whereas the amino group in the target compound may participate in condensation or diazotization reactions .
  • Solubility: Morpholino and hydroxy substituents improve water solubility, whereas alkyl groups (ethyl, methyl) reduce it .

Comparison :

  • The target compound may require regioselective alkylation at position 2 (ethyl) and position 3 (methyl), followed by nitration/reduction for the amino group at position 4.

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